Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate
Description
Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 5, a piperidin-1-yl group at position 4, and a methyl ester moiety. Its molecular formula is C₁₃H₁₅F₂NO₂, with a molar mass of 255.26 g/mol. The piperidine group introduces a secondary amine capable of protonation, while the fluorine atoms enhance electronegativity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 2,5-difluoro-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-13(17)9-7-11(15)12(8-10(9)14)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAHWVNFDDABKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N2CCCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate typically involves the reaction of 2,5-difluorobenzoic acid with piperidine in the presence of a suitable esterification agent, such as methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The piperidine ring contributes to the compound’s overall pharmacokinetic properties, including its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in substituents, heterocycles, or functional groups. Below is a detailed analysis:
Table 1: Key Comparisons with Structural Analogs
Key Observations:
Functional Group Impact: Ester vs. Carboxylic Acid: The methyl ester group in the target compound increases lipophilicity (logP ~2.8) compared to the carboxylic acid analog (logP ~1.5), reducing aqueous solubility but enhancing membrane permeability. Piperidine vs. Methylpiperazine: Replacing piperidine (pKa ~10.7) with methylpiperazine (pKa ~7.5) lowers basicity, altering ionization and solubility at physiological pH.
Heterocycle Variations :
- Morpholine vs. Piperidine : Morpholine’s oxygen atom increases polarity, improving water solubility (~3 mg/mL) compared to the target compound (<1 mg/mL). However, morpholine’s lower basicity (pKa ~6.5) reduces cationic character under physiological conditions.
Biological Relevance :
Analogs like 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoic acid are explored as kinase inhibitors, while morpholine derivatives show antibacterial activity. The target compound’s ester group suggests utility as a prodrug or synthetic intermediate.
Methodological Considerations in Compound Comparison
Structural similarity assessments rely on methods such as Tanimoto coefficients or pharmacophore modeling, which evaluate shared functional groups, stereochemistry, and electronic properties. For example:
- Tensiometry vs. Spectrofluorometry : Techniques like those in , used for critical micelle concentration (CMC) determination in surfactants, highlight how substituent hydrophobicity (e.g., fluorine, piperidine) could influence aggregation behavior in related compounds.
- Virtual Screening : Piperidine/piperazine swaps are common in medicinal chemistry to optimize target binding and pharmacokinetics, underscoring the importance of systematic comparisons.
Biological Activity
Methyl 2,5-difluoro-4-piperidin-1-ylbenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound's binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The piperidine ring improves the compound's solubility and bioavailability, which are crucial for its effectiveness as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Preliminary studies show that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to inhibit tumor growth has been observed in various models, making it a candidate for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests that the compound could serve as a lead for developing new antibiotics.
- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity against cancer cells while sparing normal cells .
Research Findings Summary
| Activity | Target | IC50/MIC | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | Effective against gram-positive bacteria |
| Antimicrobial | Escherichia coli | MIC: 32 µg/mL | Effective against gram-negative bacteria |
| Anticancer | Human breast cancer (MCF-7) | IC50: 15 µM | Induces apoptosis in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
